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Compound of Interest

Compound Name: AZD5462

Cat. No.: B15608796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel, orally available small molecule relaxin

receptor (RXFP1) agonist, AZD5462, with other key relaxin analogs in development. The

information is intended to assist researchers and drug development professionals in evaluating

the therapeutic potential and characteristics of these compounds.

Overview of AZD5462 and Comparator Relaxin
Analogs
Relaxin and its analogs are a promising class of therapeutics for cardiovascular diseases,

particularly heart failure, due to their pleiotropic effects, including vasodilation, anti-fibrotic, and

anti-inflammatory properties.[1] AZD5462, developed by AstraZeneca, is a first-in-class orally

administered small molecule agonist of the relaxin family peptide receptor 1 (RXFP1).[2][3] It is

currently in Phase II clinical trials for the treatment of chronic heart failure.[4][5] This guide

compares AZD5462 to other notable relaxin analogs:

Serelaxin (recombinant human relaxin-2): The most clinically studied relaxin analog,

developed by Novartis. It has undergone Phase III clinical trials for acute heart failure.[6][7]

AZD3427: A long-acting peptide relaxin analog also developed by AstraZeneca, currently in

Phase II clinical trials.[8][9]
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LY3540378 (Volenrelaxin): A long-acting relaxin analog developed by Eli Lilly, which has

completed Phase I trials.[10][11]

TX-000045: A long-acting Fc-fusion protein relaxin analog from Tectonic Therapeutic, in

Phase 1 development.[12]

mRNA-0184: An mRNA-based therapy encoding for human relaxin-2, developed by

Moderna, which is in Phase I clinical trials.[13][14]

Comparative Efficacy Data
The following tables summarize the available quantitative efficacy data for AZD5462 and its

comparators from preclinical and clinical studies.

Table 1: Preclinical Efficacy Data
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Compound Model Key Findings Reference

AZD5462

Cynomolgus monkey

model of heart failure

with reduced ejection

fraction (HFrEF)

After 8 weeks of

treatment, robust

improvements in

functional cardiac

parameters including

Left Ventricular

Ejection Fraction

(LVEF) were observed

at weeks 9, 13, and

17 without changes in

heart rate or mean

arterial blood

pressure.[3][4][15]

[3][4][15]

AZD3427

Non-human primate

model with systolic

dysfunction

21-week

administration led to

significant

improvements in

ejection fraction,

cardiac output, and

stroke volume, with

reduced systemic

vascular resistance.

No changes in heart

rate or blood pressure

were observed.[16]

[17]

[16][17]

LY3540378

Isoproterenol-induced

cardiac hypertrophy

mouse model

Significantly reduced

cardiac hypertrophy

and improved

isovolumetric

relaxation time.[10]

[10]

Rat model Elicited relaxin-

mediated

pharmacodynamic

[10]
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responses, such as

reduced serum

osmolality and

increased renal blood

flow.[10]

Table 2: Clinical Efficacy and Pharmacodynamic Data
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Compound Trial Phase Population Key Findings Reference

AZD5462 Phase I
Healthy

volunteers

Dose-dependent

increase in

plasma renin. No

major safety or

tolerability

concerns up to

the highest dose.

[18]

[18]

Serelaxin
Phase III

(RELAX-AHF)

Acute heart

failure patients

37% fewer all-

cause deaths

after six months.

[2] Improved

dyspnea relief,

decreased

congestion, and

shorter hospital

stay.[2] Failed to

show

improvement in

the secondary

endpoints of

death or

readmission at

60 days.[6]

[2][6]

Phase III

(RELAX-AHF-2)

Acute heart

failure patients

Failed to reduce

cardiovascular

death at 180

days or

worsening heart

failure at 5 days.

[7][19]

[7][19]

AZD3427 Phase I Healthy

volunteers and

Favorable safety

and

pharmacokinetic

[9]
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heart failure

patients

profiles. In heart

failure patients,

numerical

increases in

stroke volume

and estimated

glomerular

filtration rate

were observed.

[9]

LY3540378 Phase I
Healthy

volunteers

Increased renal

plasma flow.[11]
[11]

TX-000045 Phase Ia
Healthy

volunteers

Favorable safety

profile and

pharmacokinetic

profile. Showed

an impact on

renal plasma

flow.[12]

[12]

mRNA-0184 Phase I
Heart failure

patients

Aims to evaluate

safety and

tolerability of

single and

multiple doses.

[14][20]

[14][20]

Signaling Pathways and Experimental Workflows
The therapeutic effects of relaxin analogs are mediated through the activation of the RXFP1

receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex

and can vary in different cell types.

Relaxin/RXFP1 Signaling Pathway
Activation of RXFP1 by relaxin or its analogs initiates a cascade of intracellular events,

primarily involving Gs and Gi/o proteins. This leads to the activation of adenylyl cyclase (AC),
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increasing cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K).

These pathways ultimately result in the production of nitric oxide (NO), a key mediator of

vasodilation, and exert anti-fibrotic and anti-inflammatory effects.
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Caption: Simplified RXFP1 signaling pathway.

General Experimental Workflow for Assessing RXFP1
Agonist Efficacy
A typical workflow for evaluating the efficacy of a novel RXFP1 agonist involves a series of in

vitro and in vivo experiments.
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In Vitro Evaluation
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Caption: General workflow for RXFP1 agonist development.
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research

findings. Below are summaries of key methodologies used in the evaluation of relaxin analogs.

cAMP Accumulation Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
This assay is widely used to quantify the ability of a compound to activate the RXFP1 receptor

and stimulate the production of cyclic AMP (cAMP).

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human RXFP1

receptor (HEK293-RXFP1).[21][22]

Assay Principle: The assay is based on a competitive immunoassay using a europium

cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The TR-FRET signal is

inversely proportional to the concentration of cAMP produced by the cells.[21]

Procedure:

HEK293-RXFP1 cells are seeded in 384-well plates and incubated overnight.[23]

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent

cAMP degradation.[21]

Cells are stimulated with various concentrations of the test compound (e.g., AZD5462) or

a reference agonist (e.g., human relaxin-2) for 30 minutes at 37°C.[21]

Lysis buffer containing the HTRF reagents (anti-cAMP-cryptate and cAMP-d2) is added.

[21]

After a 30-minute incubation at room temperature, the TR-FRET signal is read using a

compatible plate reader.[21]

Data Analysis: The results are typically expressed as pEC50 values, which represent the

negative logarithm of the molar concentration of an agonist that produces 50% of the

maximal possible effect.
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Assessment of Cardiac Function in Cynomolgus
Monkey Heart Failure Model
Non-human primate models of heart failure are valuable for assessing the translational

potential of novel cardiovascular drugs.

Model Induction: A heart failure-like phenotype can be induced in cynomolgus monkeys

through a specific diet, leading to cardiac dysfunction with either reduced or preserved

ejection fraction.[24]

Echocardiography: Transthoracic echocardiography is a non-invasive method used to

assess cardiac structure and function.[24][25][26][27]

Immobilization: Monkeys are typically immobilized with an intramuscular injection of

ketamine hydrochloride.[25][26][27]

Parameters Measured:

Left Ventricular Ejection Fraction (LVEF): A measure of the heart's pumping efficiency.

[24][25][26][27]

Fractional Shortening (FS): Another measure of left ventricular systolic function.[25][26]

[27]

Stroke Volume (SV) and Cardiac Output (CO): Volumes of blood pumped per beat and

per minute, respectively.[25][26][27]

Diastolic Function: Assessed by measuring mitral inflow velocities (E and A waves) and

the E/A ratio.[24]

Procedure:

Baseline echocardiographic measurements are taken before the initiation of treatment.

The test compound (e.g., AZD5462) is administered for a specified period (e.g., 8 weeks).

[3][4][15]
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Echocardiography is repeated at various time points during and after the treatment period

to assess changes in cardiac function.[3][4][15]

Data Analysis: Changes in echocardiographic parameters from baseline are compared

between the treatment and control groups to determine the efficacy of the compound.

Conclusion
AZD5462 represents a significant advancement in the field of relaxin-based therapeutics as a

potent, selective, and orally available small molecule RXFP1 agonist. Preclinical data in a

relevant large animal model of heart failure are promising, demonstrating improvements in

cardiac function.[3][4][15] In comparison to the intravenously administered peptide analog

serelaxin, which has shown mixed results in large-scale clinical trials, the oral bioavailability of

AZD5462 offers a major advantage for the chronic management of heart failure.[2][6][7][19]

Other long-acting injectable analogs like AZD3427, LY3540378, and TX-000045, as well as the

novel mRNA-based approach of mRNA-0184, are also in early stages of clinical development

and offer alternative strategies for achieving sustained RXFP1 activation.

The ongoing Phase II clinical trials of AZD5462 will be crucial in determining its efficacy and

safety in patients with chronic heart failure and will further clarify its position relative to other

emerging relaxin-based therapies. The data presented in this guide provides a framework for

understanding the current landscape of relaxin analogs and highlights the potential of

AZD5462 as a novel oral treatment for this debilitating condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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